molecular formula C14H26N2O B4565270 1-butyryl-4-cyclohexylpiperazine

1-butyryl-4-cyclohexylpiperazine

Cat. No.: B4565270
M. Wt: 238.37 g/mol
InChI Key: DTAOGMVRQSQQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyryl-4-cyclohexylpiperazine is a useful research compound. Its molecular formula is C14H26N2O and its molecular weight is 238.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.204513457 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

A study designed and synthesized a new series of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, incorporating piperazine structures similar to 1-butyryl-4-cyclohexylpiperazine. These compounds were evaluated for their anticonvulsant activities in preclinical seizure models. One of the compounds exhibited broad-spectrum anticonvulsant activity without impairing motor coordination, highlighting the therapeutic potential of piperazine derivatives in epilepsy treatment Kamiński et al., 2015.

Histamine H4 Receptor Antagonism

Another study focused on the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), identifying a compound with potent in vitro anti-inflammatory and antinociceptive activities. This work demonstrates the relevance of piperazine derivatives in developing new treatments for inflammation and pain Altenbach et al., 2008.

Molecular Structure and Conformation

Research on the molecular structure and conformation of 1-cyclohexylpiperazine, a closely related compound, has provided detailed insights into its stable forms and solvent effects on its molecular geometry. Such studies are crucial for understanding the physicochemical properties of piperazine derivatives, informing their application in drug design and development Alver, 2009.

Complexation and Molecular Interactions

A study on the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids highlighted the unique binding behaviors of butyric acid derivatives, including those related to piperazine structures. These findings have implications for the design of molecular recognition systems and drug molecules Zimmerman et al., 1991.

Antimicrobial Agents

Research into the synthesis of 1-hydroxypiperazine dihydrochloride and its application to pyridone carboxylic acid antibacterial agents demonstrates the potential of piperazine derivatives as bases for developing new antibacterial drugs. This area of research is critical in the face of growing antibiotic resistance Uno et al., 1989.

Properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-2-6-14(17)16-11-9-15(10-12-16)13-7-4-3-5-8-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAOGMVRQSQQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.